

Yil781 and Glucose Metabolism: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Yil781	
Cat. No.:	B15571446	Get Quote

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Executive Summary

Yil781 is a novel small-molecule ligand targeting the ghrelin receptor (GHS-R1a), a G protein-coupled receptor critically involved in energy homeostasis and glucose metabolism. Initially characterized as a competitive antagonist of the ghrelin receptor, further studies have revealed a more complex pharmacological profile. Yil781 exhibits biased agonism, selectively activating $G\alpha q/11$ and $G\alpha 12$ signaling pathways while acting as an antagonist or weak inverse agonist at the β -arrestin pathway. This unique profile makes Yil781 a valuable tool for dissecting the distinct roles of these signaling cascades in glucose regulation. In vivo studies have demonstrated that Yil781 can improve glucose tolerance, at least in part by blocking the inhibitory effect of ghrelin on glucose-stimulated insulin secretion. This whitepaper provides a comprehensive technical overview of Yil781, including its pharmacological properties, effects on glucose metabolism, detailed experimental protocols for its characterization, and a depiction of the relevant signaling pathways.

Quantitative Data

The following tables summarize the key quantitative data for **Yil781** from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Functional Activity of Yil781



Parameter	Value	Assay Type	Cell Line	Reference(s)
Binding Affinity				
Ki (GHS-R1a)	17 nM	Radioligand Binding Assay ([125I]ghrelin displacement)	HEK293 cells overexpressing GHS-R1a	[1]
Kb (GHS-R1a)	11 nM	GTPγS Functional Assay	HEK293S cells overexpressing GHS-R1a	[1]
Functional Activity				
Gαq/11 Pathway (Ca2+ mobilization)	pIC50 = 7.90 - 8.27	Calcium mobilization assay (antagonism of ghrelin)	Not Specified	[2]
Gαq/11 Pathway (Ca2+ mobilization)	IC50 = 47 nM	Aequorin-based Ca2+ release assay (antagonism of L585)	HEK293 cells	[3]
β-arrestin 2 Recruitment	IC50 = 1 μM	β-arrestin-2 translocation assay (antagonism of L-692,585)	U2OS cells	
Antagonism (pA2 value)	7.54	Not Specified	Not Specified	_

Table 2: In Vivo Effects of Yil781 on Glucose Metabolism and Body Weight



Parameter	Animal Model	Dose	Effect	Reference(s)
Glucose Metabolism				
Glucose AUC (IPGTT)	Rat	10 mg/kg (oral)	23% decrease	
Body Weight and Composition				
Body Weight	Diet-induced obese mice	Not specified	Reduction in body weight (up to 15%)	
Fat Mass	Diet-induced obese mice	Not specified	Selective loss of fat mass	_

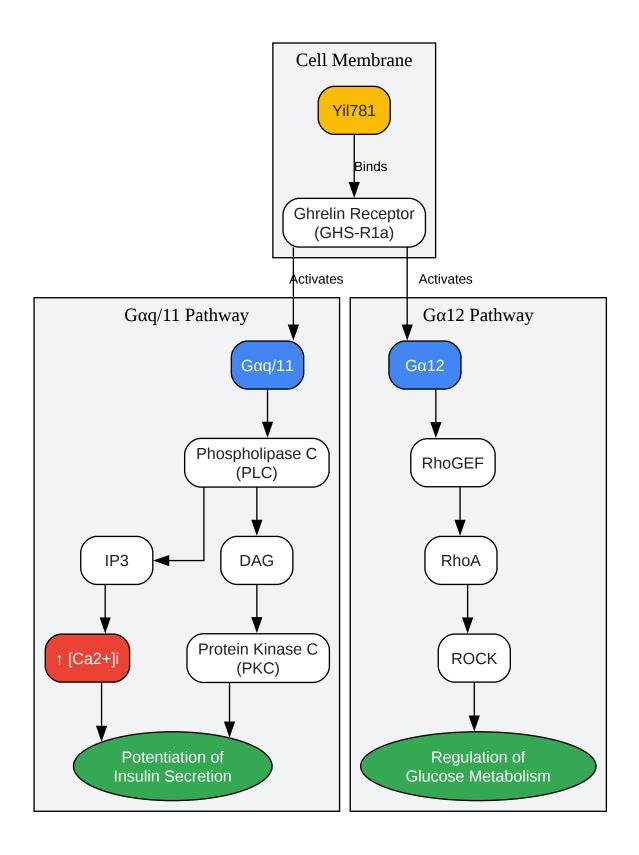
Signaling Pathways

Yil781's effects on glucose metabolism are mediated by its biased agonism at the ghrelin receptor, leading to the differential activation of downstream signaling pathways.

Gαq/11 and **Gα12** Signaling Pathways

Yil781 acts as a partial agonist on the G α q/11 and G α 12 pathways. In pancreatic β -cells, activation of the G α q/11 pathway is known to potentiate glucose-stimulated insulin secretion. The G α 12 pathway, through its downstream effector RhoA, has also been implicated in the regulation of glucose homeostasis.





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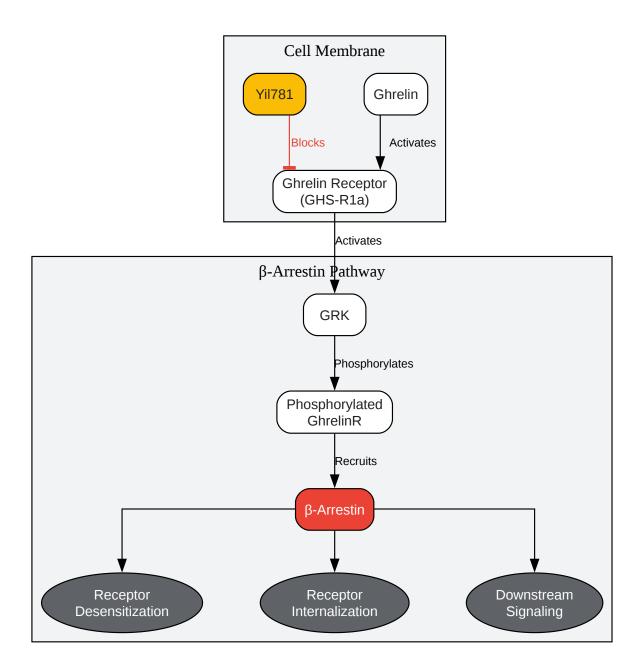
Yil781-mediated $G\alpha q/11$ and $G\alpha 12$ signaling pathways.



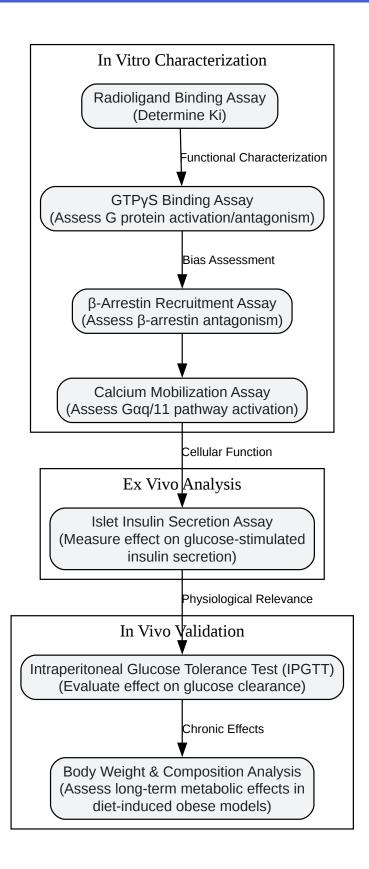
β-Arrestin Signaling Pathway

In contrast to its agonistic effects on $G\alpha$ proteins, **Yil781** acts as an antagonist or weak inverse agonist for β -arrestin recruitment to the ghrelin receptor. Ghrelin-induced β -arrestin signaling has been implicated in the desensitization of G protein signaling and may also play a role in regulating insulin secretion. By blocking this pathway, **Yil781** may contribute to a more sustained potentiation of insulin release.









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